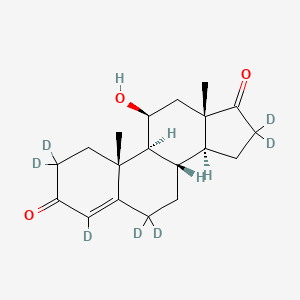

11-Beta-hydroxyandrostenedione-d7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H26O3 |

|---|---|

Molecular Weight |

309.4 g/mol |

IUPAC Name |

(8S,9S,10R,11S,13S,14S)-2,2,4,6,6,16,16-heptadeuterio-11-hydroxy-10,13-dimethyl-1,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-dione |

InChI |

InChI=1S/C19H26O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h9,13-15,17,21H,3-8,10H2,1-2H3/t13-,14-,15-,17+,18-,19-/m0/s1/i3D2,6D2,7D2,9D |

InChI Key |

WSCUHXPGYUMQEX-QTKHEZQUSA-N |

Isomeric SMILES |

[2H]C1=C2[C@](CC(C1=O)([2H])[2H])([C@H]3[C@H](C[C@]4([C@H]([C@@H]3CC2([2H])[2H])CC(C4=O)([2H])[2H])C)O)C |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4=O)C)O |

Origin of Product |

United States |

Foundational & Exploratory

The Biosynthesis Pathway of 11-Oxygenated Androgens: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the biosynthesis of 11-oxygenated androgens, a class of adrenal-derived steroids increasingly recognized for their significant physiological and pathological roles. Once considered minor metabolites, these compounds, particularly the potent androgen 11-ketotestosterone, are now implicated in conditions such as castration-resistant prostate cancer (CRPC), polycystic ovary syndrome (PCOS), and congenital adrenal hyperplasia (CAH).[1][2][3][4] This document details the enzymatic pathways, presents key quantitative data, outlines experimental methodologies, and provides visual diagrams to facilitate a comprehensive understanding of this critical area of steroidogenesis.

Core Biosynthesis in the Adrenal Cortex

The journey of 11-oxygenated androgens begins exclusively in the adrenal cortex, as the primary enzyme responsible for their synthesis is expressed almost entirely in this tissue.[1][5][6] Their production is not under the control of the hypothalamic-pituitary-gonadal (HPG) axis, but rather the hypothalamic-pituitary-adrenal (HPA) axis via adrenocorticotropic hormone (ACTH).[1]

The initial steps mirror classical androgen synthesis:

-

Pregnenolone to DHEA: Cholesterol is converted to pregnenolone, which is then metabolized to dehydroepiandrosterone (DHEA) through the sequential 17α-hydroxylase and 17,20-lyase activities of the enzyme cytochrome P450 17α-hydroxylase/17,20-lyase (CYP17A1) .[1]

-

DHEA to Androstenedione: A portion of the resulting DHEA is converted to androstenedione (A4) by 3β-hydroxysteroid dehydrogenase type 2 (HSD3B2) .[1]

The commitment step in the formation of the 11-oxygenated C19 steroid backbone is the 11β-hydroxylation of androstenedione.

-

CYP11B1 Activity: The adrenal-specific enzyme cytochrome P450 11β-hydroxylase (CYP11B1) , located in the zona fasciculata and zona reticularis, catalyzes the conversion of androstenedione to 11β-hydroxyandrostenedione (11OHA4) .[1][5][7] This reaction is highly efficient, making 11OHA4 the most abundant 11-oxygenated androgen produced by the human adrenal cortex and a key precursor released into circulation.[1][8] CYP11B1 can also hydroxylate testosterone to 11β-hydroxytestosterone (11OHT), though this is a less significant pathway due to low testosterone levels within the adrenal gland.[8][9][10]

Peripheral Activation and Metabolism

While the adrenal gland produces the precursors, the conversion to potent, active androgens occurs predominantly in peripheral tissues.[1][11] Circulating 11OHA4 serves as the primary substrate for a cascade of enzymatic modifications in tissues like the kidney, adipose tissue, and prostate.[1][8]

-

Oxidation by HSD11B2: In mineralocorticoid target tissues such as the kidney, 11β-hydroxysteroid dehydrogenase type 2 (HSD11B2) efficiently oxidizes the 11β-hydroxy group of 11OHA4 and 11OHT to produce 11-ketoandrostenedione (11KA4) and 11-ketotestosterone (11KT) , respectively.[1][5][8] The kidney is considered a primary site for this conversion.[12][13]

-

Reduction by AKR1C3: The resulting 11KA4 is then a substrate for aldo-keto reductase 1C3 (AKR1C3) , also known as 17β-hydroxysteroid dehydrogenase type 5.[5] AKR1C3 reduces the C17-keto group of 11KA4 to form the potent androgen 11-ketotestosterone (11KT) .[1][5] This activation step occurs in various peripheral tissues, including adipose tissue and the prostate.[8][11] Notably, AKR1C3's catalytic efficiency is significantly higher for 11KA4 than for androstenedione.[8]

-

Interconversion by HSD11B1: The enzyme 11β-hydroxysteroid dehydrogenase type 1 (HSD11B1) , found in tissues like adipose, can catalyze the reverse reaction, converting 11-keto steroids (11KA4, 11KT) back to their 11β-hydroxy forms (11OHA4, 11OHT).[1][2] This creates a dynamic interplay and local modulation of active and inactive forms.

-

5α-Reduction by SRD5A: Similar to classical androgens, 11-oxygenated androgens can be further metabolized by steroid 5α-reductase (SRD5A) .[5][8] This enzyme can act on 11KT to produce 11-ketodihydrotestosterone (11KDHT) , a highly potent androgen with an affinity for the androgen receptor comparable to dihydrotestosterone (DHT).[11][14]

The following diagram illustrates the complete biosynthesis pathway from adrenal precursors to peripherally activated potent androgens.

Caption: Biosynthesis pathway of 11-oxygenated androgens in adrenal and peripheral tissues.

Quantitative Data Summary

Quantitative analysis is crucial for understanding the dynamics of the 11-oxygenated androgen pathway. The following tables summarize key kinetic and concentration data from published literature.

Table 1: Enzyme Kinetic Parameters for CYP11B1

| Substrate | Km (µM) | Vmax (pmol/min/pmol CYP11B1) | Catalytic Efficiency (Vmax/Km) | Source |

| Androstenedione (A4) | 0.49 ± 0.08 | 7.9 ± 0.3 | 16.1 | [10] |

| Testosterone (T) | 2.1 ± 0.7 | 4.3 ± 0.4 | 2.0 | [10] |

| 11-Deoxycortisol (S) | 0.35 ± 0.05 | 4.9 ± 0.2 | 14.0 | [10] |

| Deoxycorticosterone (DOC) | 1.1 ± 0.1 | 10.4 ± 0.3 | 9.5 | [10] |

This data indicates that androstenedione is a highly preferred substrate for CYP11B1, comparable to the classical glucocorticoid precursor 11-deoxycortisol, supporting the significant production of 11OHA4 in the adrenal gland.[10]

Table 2: Circulating Concentrations of 11-Oxygenated Androgens in Healthy Adults

| Analyte | Concentration Range | Units | Population | Source |

| 11β-Hydroxyandrostenedione (11OHA4) | 3.37 | nmol/L | Healthy Young Men | [15] |

| 11-Ketoandrostenedione (11KA4) | 0.764 | nmol/L | Healthy Young Men | [15] |

| 11β-Hydroxytestosterone (11OHT) | 0.567 | nmol/L | Healthy Young Men | [15] |

| 11-Ketotestosterone (11KT) | 0.440 | nmol/L | Healthy Young Men | [15] |

| 11-Ketotestosterone (11KT) | 0.4 - 1.3 | nmol/L | CRPC Patients (no glucocorticoids) | [6] |

Concentrations of 11-oxygenated androgens are physiologically relevant and can become the predominant active androgens in certain pathological states, such as castration-resistant prostate cancer.[6][16][17]

Experimental Protocols

Accurate quantification and functional assessment are paramount for research in this field. Below are detailed methodologies for the key experiments cited.

Protocol: Quantification of 11-Oxygenated Androgens by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurately measuring steroid hormones due to its high sensitivity and specificity.[18][19]

Objective: To simultaneously quantify multiple 11-oxygenated androgens (e.g., 11OHA4, 11KA4, 11OHT, 11KT) in serum or plasma.

Methodology:

-

Sample Preparation:

-

Add a solution of deuterated internal standards (e.g., 11-hydroxyandrostenedione-D7, 11-ketotestosterone-D3) to each sample for accurate quantification.[12][15]

-

For total steroid measurement (unconjugated + conjugated): Perform enzymatic hydrolysis to cleave sulfate and glucuronide conjugates.[15]

-

Liquid-Liquid Extraction (LLE): Add an organic solvent (e.g., methyl tert-butyl ether or a hexane/ethyl acetate mixture) to the sample, vortex thoroughly, and centrifuge to separate the organic and aqueous layers. The steroids will partition into the organic layer.[15]

-

Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

-

Derivatization (Optional but Recommended): To enhance sensitivity and chromatographic specificity, especially for keto-steroids, reconstitute the dried extract in a solution containing hydroxylamine hydrochloride to convert the keto groups to oximes.[15][20]

-

Chromatographic Separation (LC):

-

Reconstitute the final sample extract in a suitable mobile phase.

-

Inject the sample into an LC system, typically a reverse-phase C18 column.

-

Apply a gradient of mobile phases (e.g., water with 0.1% formic acid and methanol or acetonitrile) to separate the different androgen isomers and metabolites over a short run time (e.g., 6-10 minutes).[18][19]

-

-

Mass Spectrometric Detection (MS/MS):

-

The eluent from the LC column is directed into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

-

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. For each analyte and its corresponding internal standard, a specific precursor ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.

-

This highly specific precursor-to-product ion transition allows for precise quantification, even in complex biological matrices.[19]

-

-

Data Analysis:

-

Generate a calibration curve using standards of known concentrations.

-

Calculate the analyte concentration in the unknown samples by comparing the peak area ratio of the analyte to its internal standard against the calibration curve.

-

The following diagram outlines the typical workflow for this analytical method.

Caption: Experimental workflow for androgen quantification by LC-MS/MS.

Protocol: Steroidogenic Enzyme Activity Assay

Enzyme assays are essential for studying the function of specific enzymes like CYP11B1 and for screening potential inhibitors.

Objective: To determine the catalytic activity of a steroidogenic enzyme (e.g., CYP11B1) using a radiolabeled substrate.

Methodology:

-

Enzyme Source Preparation:

-

Reaction Incubation:

-

In a reaction tube, combine a buffer solution, the enzyme preparation, and any necessary cofactors (e.g., NADPH for P450 enzymes).

-

Pre-incubate the mixture at a physiological temperature (e.g., 37°C).

-

Initiate the reaction by adding a radiolabeled substrate (e.g., [³H]-Androstenedione). The reaction should be performed within a linear range for both time and substrate concentration, as determined in preliminary optimization experiments.[21]

-

-

Reaction Termination:

-

After a defined incubation period (e.g., 15-60 minutes), stop the reaction by adding a quenching solvent, such as a mixture of organic solvents (e.g., chloroform/methanol).

-

-

Steroid Extraction:

-

Extract the steroids (substrate and products) from the reaction mixture using an organic solvent.

-

Evaporate the solvent to concentrate the steroids.

-

-

Product Separation and Detection:

-

Resuspend the steroid extract in a suitable solvent.

-

Separate the substrate from the product(s) using High-Performance Liquid Chromatography (HPLC) equipped with a radioactivity detector (radio-HPLC).[21]

-

Alternatively, Thin-Layer Chromatography (TLC) can be used, followed by autoradiography or scraping and scintillation counting.

-

-

Data Analysis:

-

Calculate the amount of product formed by integrating the radioactive peak corresponding to the product.

-

Enzyme activity is typically expressed as the rate of product formation (e.g., pmol/min/mg protein).

-

For inhibition studies, the assay is performed with varying concentrations of a test compound to determine its IC50 value.

-

Conclusion

The biosynthesis of 11-oxygenated androgens is a complex, multi-step process that begins in the adrenal glands and culminates in the peripheral activation of potent androgens like 11-ketotestosterone and 11-ketodihydrotestosterone.[1][14] The adrenal-specific enzyme CYP11B1 is the gatekeeper of this pathway, while peripheral enzymes such as HSD11B2 and AKR1C3 are critical for generating the final, biologically active molecules.[1][5] The growing understanding of this pathway has profound implications for endocrinology and drug development, highlighting a previously underappreciated source of androgenic activity in both health and disease.[2][3] The methodologies and data presented in this guide provide a foundation for researchers to further investigate the role of 11-oxygenated androgens and to explore novel therapeutic strategies targeting this pathway.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. 11-Oxygenated androgens in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Rise, Fall, and Resurrection of 11-Oxygenated Androgens in Human Physiology and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 11-Hydroxy-Androsterone | Rupa Health [rupahealth.com]

- 8. 11-Oxygenated androgens in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 11β-Hydroxyandrostenedione Returns to the Steroid Arena: Biosynthesis, Metabolism and Function [mdpi.com]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

- 14. Clinical Significance of 11-Oxygenated Androgens - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. The role of 11-oxygenated androgens in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The role of 11-oxygenated androgens in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ijms-vol-24-pages-539-inclusion-of-11-oxygenated-androgens-in-a-clinical-routine-lc-ms-ms-setup-for-steroid-hormone-profiling - Ask this paper | Bohrium [bohrium.com]

- 19. Inclusion of 11-Oxygenated Androgens in a Clinical Routine LC-MS/MS Setup for Steroid Hormone Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Frontiers | Circulating adrenal 11-oxygenated androgens are associated with clinical outcome in endometrial cancer [frontiersin.org]

- 21. Development of relevant assay system to identify steroidogenic enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Metabolic Fate of 11-Beta-Hydroxyandrostenedione in Peripheral Tissues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Beta-hydroxyandrostenedione (11OHA4) is an adrenal-derived C19 steroid that serves as a significant precursor to potent androgens in peripheral tissues. Its metabolism is crucial in various physiological and pathophysiological states, including castration-resistant prostate cancer (CRPC) and polycystic ovary syndrome (PCOS). This technical guide provides an in-depth overview of the metabolic fate of 11OHA4 in key peripheral tissues, focusing on the enzymatic pathways, quantitative metabolic data, and detailed experimental protocols for its study.

Introduction

While the adrenal gland is a primary source of androgen precursors, their conversion to active androgens largely occurs in peripheral tissues. 11OHA4 is a major adrenal C19 steroid that, despite its weak androgenic activity, is a key substrate for the synthesis of potent androgens such as 11-ketotestosterone (11KT) and 11-ketodihydrotestosterone (11KDHT).[1][2] The metabolic conversion of 11OHA4 is orchestrated by a series of enzymes, including 11β-hydroxysteroid dehydrogenases (11β-HSD), 17β-hydroxysteroid dehydrogenases (17β-HSD), aldo-keto reductase 1C3 (AKR1C3), and steroid 5α-reductase (SRD5A).[3][4] Understanding the tissue-specific expression and activity of these enzymes is critical for elucidating the role of 11OHA4 in health and disease.

Metabolic Pathways of 11-Beta-Hydroxyandrostenedione

The peripheral metabolism of 11OHA4 can proceed through several interconnected pathways, leading to the formation of highly active androgens. The primary enzymatic steps are outlined below.

Oxidation by 11β-Hydroxysteroid Dehydrogenase Type 2 (11β-HSD2)

The initial and often rate-limiting step in the activation of 11OHA4 is its oxidation to 11-ketoandrostenedione (11KA4). This reaction is catalyzed by 11β-HSD2, an enzyme predominantly expressed in mineralocorticoid target tissues like the kidney, but also found in other tissues such as the prostate.[1][2]

Reduction by 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

Conversely, 11β-HSD1, highly expressed in glucocorticoid target tissues like the liver and adipose tissue, catalyzes the reverse reaction, converting 11KA4 back to 11OHA4.[5] This enzyme can also reduce 11KT to 11β-hydroxytestosterone (11OHT), thereby modulating the local concentration of active 11-oxygenated androgens.

Conversion to 11-Ketotestosterone by Aldo-Keto Reductase 1C3 (AKR1C3)

11KA4 is a preferred substrate for AKR1C3 (also known as 17β-HSD type 5), which converts it to the potent androgen 11KT.[6] AKR1C3 is expressed in various peripheral tissues, including the prostate and adipose tissue, and its activity is a critical determinant of local 11-oxygenated androgen levels.[5][7]

5α-Reduction by Steroid 5α-Reductase (SRD5A)

11OHA4 and its downstream metabolites can undergo 5α-reduction by SRD5A enzymes (type 1 and 2).[3] This leads to the formation of 5α-reduced androgens, including 11β-hydroxy-5α-androstanedione from 11OHA4, and the highly potent 11-ketodihydrotestosterone (11KDHT) from 11KT.[3]

Figure 1: Metabolic pathway of 11-Beta-hydroxyandrostenedione.

Quantitative Data on 11OHA4 Metabolism

The efficiency of 11OHA4 conversion varies depending on the enzyme and the specific substrate. The following tables summarize the available quantitative data on the kinetics of the key enzymes involved in 11OHA4 metabolism.

| Substrate | Enzyme | Apparent Km (µM) | Apparent Vmax (nmol/min/mg) | Source |

| 11β-hydroxyandrostenedione (11OHA4) | 11β-HSD2 | 0.023 | 53.1 | [8] |

| 11β-hydroxyprogesterone | 11β-HSD2 | 0.023 | 53.1 | [8] |

| Cortisol | 11β-HSD2 | 0.137 | 0.128 (pmol/h/mg) | [9] |

Table 1: Enzyme kinetics of 11β-HSD2 with various substrates.

| Substrate | Enzyme | Enzymatic Efficiency (Vmax/Km) | Source |

| 11-ketoandrostenedione (11KA4) | AKR1C3 | 8-fold greater than Androstenedione | [6] |

| 11-keto-5α-androstanedione | AKR1C3 | 24-fold greater than 5α-androstanedione | [6] |

Table 2: Relative enzymatic efficiency of AKR1C3.

| Tissue/Cell Line | Substrate | % Conversion | Major Metabolites | Source |

| LNCaP cells | 11OHA4 | 80% | 11KA4, 11KT | [10] |

| LNCaP cells | 11OHT | 60% | 11KA4, 11KT | [10] |

| PNT2 cells | 11OHA4 | 20% | 11KA4, 11KDHT, 11OH-5α-dione | [10] |

| PNT2 cells | 11OHT | 20% | 11OHA4, 11KT, 11KDHT | [10] |

Table 3: Conversion of 11-oxygenated androgens in prostate cell lines.

Experimental Protocols

In Vitro Steroid Conversion Assay in Cell Culture

This protocol is adapted for studying the metabolism of 11OHA4 in adherent cell lines such as H295R or LNCaP.

Figure 2: Experimental workflow for in vitro steroid conversion assay.

Methodology:

-

Cell Culture: H295R or LNCaP cells are cultured in appropriate growth medium in T25 flasks.[11] Cells are passaged upon reaching 75-90% confluency.[11]

-

Cell Plating: Cells are seeded into 24- or 96-well plates at a desired density (e.g., 3 x 105 cells/mL) and allowed to acclimate for 24 hours.[11][12]

-

Incubation: The growth medium is replaced with serum-free medium. 11OHA4 (or other steroid substrates) is added to the medium at a final concentration (e.g., 100 nM).[2] The plates are incubated for a specified time (e.g., 24-48 hours) at 37°C in a 5% CO2 atmosphere.[12]

-

Sample Collection: After incubation, the culture medium is collected.

-

Steroid Extraction:

-

An internal standard mixture is added to the collected medium.

-

Steroids are extracted using liquid-liquid extraction (e.g., with a mixture of hexane and methyl tert-butyl ether) or solid-phase extraction.[13]

-

-

LC-MS/MS Analysis: The extracted steroids are reconstituted in an appropriate solvent and analyzed by a validated LC-MS/MS method.[14]

Steroid Metabolism Assay in Tissue Homogenates

This protocol is suitable for studying the metabolic activity in peripheral tissues like prostate or adipose tissue.

Figure 3: Experimental workflow for tissue homogenate metabolism assay.

Methodology:

-

Tissue Homogenization:

-

Incubation:

-

The tissue homogenate is incubated with 11OHA4 (radiolabeled or unlabeled) at a specified concentration.

-

The reaction is carried out at 37°C for a defined period.

-

The reaction is terminated by adding an organic solvent (e.g., ethanol:ethyl acetate).[16]

-

-

Steroid Extraction and Analysis:

-

Internal standards are added to the terminated reaction mixture.

-

Steroids are extracted as described in the cell culture protocol.

-

The extracted metabolites are analyzed by LC-MS/MS or HPLC for quantification.[17]

-

Conclusion

The peripheral metabolism of 11-beta-hydroxyandrostenedione is a complex and tissue-specific process that significantly contributes to the local androgen milieu. The enzymatic pathways involving 11β-HSDs, AKR1C3, and SRD5A are critical in converting the weakly androgenic 11OHA4 into potent androgens like 11-ketotestosterone and 11-ketodihydrotestosterone. The provided quantitative data and experimental protocols offer a framework for researchers and drug development professionals to further investigate the role of 11OHA4 metabolism in various physiological and pathological conditions. A deeper understanding of these pathways will be instrumental in developing novel therapeutic strategies targeting androgen synthesis and action in diseases such as prostate cancer.

References

- 1. 11-Oxygenated androgen precursors are the preferred substrates for aldo-keto reductase 1C3 (AKR1C3): implications for castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 11-Oxygenated androgen precursors are the preferred substrates for aldo-keto reductase 1C3 (AKR1C3): Implications for castration resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scienceopen.com [scienceopen.com]

- 8. UPLC–TOF–MS Method for Simultaneous Quantification of Steroid Hormones in Tissue Homogenates of Zebrafish with Solid-Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantification of multiple steroid hormones in serum and human breast cancer tissue by liquid chromatography-tandem mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Simultaneous extraction and detection of peptides, steroids, and proteins in small tissue samples - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Towards a microfluidic H295R steroidogenesis assay—biocompatibility study and steroid detection on a thiol-ene-based chip - PMC [pmc.ncbi.nlm.nih.gov]

- 12. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Quantification of multiple steroid hormones in serum and human breast cancer tissue by liquid chromatography-tandem mass spectrometry analysis [frontiersin.org]

- 14. m.youtube.com [m.youtube.com]

- 15. Frontiers | Simultaneous extraction and detection of peptides, steroids, and proteins in small tissue samples [frontiersin.org]

- 16. labexperts.com.pl [labexperts.com.pl]

- 17. Accurate determination of tissue steroid hormones, precursors and conjugates in adult male rat - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 11-Beta-Hydroxyandrostenedione in Prostate Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the physiological relevance of 11-beta-hydroxyandrostenedione (11-OHA4) in the context of prostate cancer, with a particular focus on castration-resistant prostate cancer (CRPC). As the understanding of androgen synthesis and metabolism in prostate cancer evolves, the significance of adrenal-derived androgens like 11-OHA4 has become increasingly apparent. This document provides a comprehensive overview of its synthesis, metabolism, mechanism of action, and the experimental methodologies used to investigate its role.

Introduction: The Shifting Landscape of Androgens in Prostate Cancer

Androgen deprivation therapy (ADT) remains a cornerstone of treatment for advanced prostate cancer.[1][2][3] However, the majority of patients eventually progress to CRPC, a stage where the disease progresses despite castrate levels of circulating testosterone.[1][4] It is now well-established that CRPC remains dependent on androgen receptor (AR) signaling, fueled by intratumoral androgen synthesis.[1][2] While the conversion of adrenal precursors like dehydroepiandrosterone (DHEA) to potent androgens such as dihydrotestosterone (DHT) has been a primary focus, a class of 11-oxygenated androgens, including 11-OHA4, has emerged as a critical contributor to the androgen pool in CRPC.[1][5][6]

11-OHA4 is an adrenal-derived steroid that persists after ADT and can be converted into potent AR agonists within the prostate cancer microenvironment.[5][7] This guide will delve into the enzymatic pathways that transform 11-OHA4 and its downstream metabolites, their interaction with the AR, and their role in driving prostate cancer cell growth and proliferation.

Synthesis and Metabolism of 11-Beta-Hydroxyandrostenedione

The synthesis of 11-OHA4 originates in the adrenal glands and is independent of gonadal steroidogenesis, being regulated by the hypothalamic-pituitary-adrenal (HPA) axis.[7]

2.1. Adrenal Synthesis:

The initial step in the 11-oxygenated androgen pathway is the conversion of androstenedione (A4) to 11-OHA4.[7] This reaction is catalyzed by the enzyme cytochrome P450 11B1 (CYP11B1) , which is exclusively expressed in the adrenal gland.[7]

2.2. Peripheral Metabolism in Prostate Cancer:

While 11-OHA4 itself has no intrinsic androgenic activity, it serves as a crucial precursor for the generation of potent androgens within prostate cancer cells.[5] The key enzymatic conversions are outlined below:

-

Conversion to 11-Ketoandrostenedione (11-KA4): 11-OHA4 is converted to 11-KA4 by the enzyme 11β-hydroxysteroid dehydrogenase type 2 (HSD11B2) .[7] This enzyme is expressed in peripheral tissues, including the prostate.[7]

-

Conversion to 11-Ketotestosterone (11-KT): 11-KA4 is then converted to the potent androgen 11-KT by aldo-keto reductase family 1 member C3 (AKR1C3) .[6] The catalytic efficiency of AKR1C3 is significantly higher for 11-KA4 than for androstenedione.[6]

-

Conversion to 11-Ketodihydrotestosterone (11-KDHT): 11-KT can be further metabolized to the highly potent androgen 11-KDHT by steroid 5α-reductase (SRD5A) , particularly SRD5A1.[6]

The enzymatic landscape of prostate cancer cells, often characterized by the upregulation of SRD5A1 and AKR1C3, favors the synthesis of these potent 11-oxygenated androgens.[6]

Quantitative Data on 11-Oxygenated Androgens in Prostate Cancer

Recent advances in analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), have enabled the accurate quantification of 11-oxygenated androgens in various biological matrices. The following tables summarize key quantitative findings from the literature.

Table 1: Circulating Concentrations of 11-Oxygenated Androgens in CRPC Patients

| Steroid | Median Concentration (nmol/L) | Concentration Range (nmol/L) | Reference |

| 11-OHA4 | 3.1 - 6.1 (interquartile range) | Not specified | [7] |

| 11-KT | 0.39 | 0.03 - 2.39 | [8][9][10] |

| 11-KA4 | 0.4 - 1.3 | Not specified | [7] |

| 11-OHT | 0.1 - 0.4 | Not specified | [7] |

Table 2: Intratumoral Concentrations of Androgens in Prostate Cancer Tissue

| Steroid | Concentration Range (ng/g) | Reference |

| Unconjugated 11-KDHT | 13 - 37.5 | [11] |

| Unconjugated 11-KT | 13 - 37.5 | [11] |

| Unconjugated 11-OHA4 | 13 - 37.5 | [11] |

Table 3: Androgen Receptor (AR) Activation by 11-Oxygenated Androgens

| Androgen | EC50 for ARWT (nmol/L) | Notes | Reference |

| Testosterone | 0.22 | Subnanomolar affinity | [12][13] |

| 11-Ketotestosterone (11-KT) | 0.74 | Subnanomolar affinity | [12][13] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general experimental workflow for studying 11-OHA4 in prostate cancer.

Detailed Experimental Protocols

This section provides an overview of key experimental methodologies cited in the literature for the study of 11-OHA4 and its metabolites in prostate cancer.

5.1. Cell Culture and Steroid Treatment:

-

Cell Lines: Androgen-dependent prostate cancer cell lines such as LNCaP and VCaP are commonly used.[14]

-

Culture Conditions: Cells are typically maintained in RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics. For steroid treatment experiments, cells are often cultured in phenol red-free medium with charcoal-stripped FBS (CS-FBS) to minimize the influence of exogenous steroids.

-

Steroid Treatment: 11-OHA4, 11-KT, 11-KDHT, and other steroids are dissolved in a suitable solvent (e.g., ethanol or DMSO) and added to the culture medium at desired concentrations. Vehicle controls are run in parallel.

5.2. Quantification of Steroid Hormones by LC-MS/MS:

-

Sample Preparation: Steroids are extracted from plasma, cell lysates, or tissue homogenates using liquid-liquid extraction or solid-phase extraction.

-

Chromatography: Separation of steroids is achieved using ultra-performance liquid chromatography (UPLC) or a similar high-resolution chromatographic technique.

-

Mass Spectrometry: Detection and quantification are performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Stable isotope-labeled internal standards are used for accurate quantification.

5.3. Androgen Receptor (AR) Reporter Gene Assay:

-

Principle: This assay measures the ability of a compound to activate the AR and induce the expression of a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter.

-

Methodology:

-

Cells (e.g., PC-3 or DU145, which have low endogenous AR expression) are co-transfected with an AR expression vector and a reporter plasmid containing an androgen-responsive element (ARE) driving luciferase expression.

-

Transfected cells are treated with the steroid of interest.

-

After incubation, cells are lysed, and luciferase activity is measured using a luminometer.

-

Results are typically expressed as fold induction over vehicle control.

-

5.4. Gene Expression Analysis by Quantitative PCR (qPCR):

-

RNA Isolation: Total RNA is extracted from steroid-treated cells using a commercial kit.

-

cDNA Synthesis: RNA is reverse-transcribed into complementary DNA (cDNA).

-

qPCR: The expression of AR target genes (e.g., PSA, TMPRSS2) is quantified by qPCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green) or a probe-based system.

-

Data Analysis: Gene expression is normalized to a housekeeping gene (e.g., GAPDH, ACTB), and the fold change in expression relative to the vehicle control is calculated using the ΔΔCt method.

5.5. Cell Proliferation Assays:

-

MTT Assay: This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.

-

BrdU Assay: This assay measures the incorporation of bromodeoxyuridine (BrdU), a synthetic nucleoside, into the DNA of proliferating cells.

Therapeutic Implications and Future Directions

The growing body of evidence highlighting the importance of the 11-oxygenated androgen pathway in CRPC has significant therapeutic implications.

-

Novel Therapeutic Targets: Enzymes involved in the conversion of 11-OHA4 to potent androgens, such as HSD11B2 and AKR1C3, represent potential targets for novel therapies.

-

CYP11B1 Inhibition: As the key enzyme in the synthesis of 11-OHA4, CYP11B1 is an attractive therapeutic target. Inhibitors of CYP11B1 could potentially block the production of all 11-oxygenated androgens.

-

Improved Patient Stratification: Measuring the levels of 11-oxygenated androgens in patients with CRPC could help to identify those who are most likely to benefit from therapies targeting this pathway.

Future research should focus on further elucidating the regulation of the 11-oxygenated androgen pathway in prostate cancer, identifying and validating novel therapeutic inhibitors, and conducting clinical trials to evaluate the efficacy of targeting this pathway in patients with CRPC.

Conclusion

11-Beta-hydroxyandrostenedione is a key adrenal-derived precursor that fuels the intratumoral production of potent 11-oxygenated androgens in prostate cancer, particularly in the castration-resistant setting. A thorough understanding of its synthesis, metabolism, and mechanism of action is crucial for the development of more effective therapies for advanced prostate cancer. The methodologies outlined in this guide provide a framework for researchers and drug development professionals to further investigate the physiological relevance of this important steroid and to explore novel therapeutic strategies targeting this critical pathway.

References

- 1. The role of adrenal derived androgens in castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Adrenal Steroids and Resistance to Hormonal Blockade of Prostate and Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. experts.umn.edu [experts.umn.edu]

- 5. eo.bioscientifica.com [eo.bioscientifica.com]

- 6. 11-Oxygenated androgens in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The role of 11-oxygenated androgens in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 11-Ketotestosterone is the predominant active androgen in prostate cancer patients after castration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. JCI Insight - 11-Ketotestosterone is the predominant active androgen in prostate cancer patients after castration [insight.jci.org]

- 10. research.birmingham.ac.uk [research.birmingham.ac.uk]

- 11. Profiling adrenal 11β-hydroxyandrostenedione metabolites in prostate cancer cells, tissue and plasma: UPC2-MS/MS quantification of 11β-hydroxytestosterone, 11keto-testosterone and 11keto-dihydrotestosterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pure.eur.nl [pure.eur.nl]

- 13. Androgen receptor mutations modulate activation by 11-oxygenated androgens and glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 11-Ketotestosterone and 11-Ketodihydrotestosterone in Castration Resistant Prostate Cancer: Potent Androgens Which Can No Longer Be Ignored | PLOS One [journals.plos.org]

The Re-Emergence of 11-Beta-Hydroxyandrostenedione: A Technical Guide to its Discovery, Biosynthesis, and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

For many decades, 11β-hydroxyandrostenedione (11-OHA4) was considered a minor and biologically insignificant adrenal steroid. However, recent advancements in analytical techniques and a deeper understanding of androgen metabolism have propelled this molecule back into the scientific spotlight. It is now recognized as a key precursor in an alternative pathway for the synthesis of potent androgens, playing a significant role in both normal physiology and the progression of diseases such as castration-resistant prostate cancer. This technical guide provides an in-depth overview of the discovery and history of 11-OHA4, its biosynthetic and metabolic pathways, and detailed protocols for its study. Quantitative data are presented to offer a comparative perspective on its physiological and pathophysiological relevance.

Discovery and History

The story of 11-OHA4 begins in the mid-20th century. Its initial identification was in bovine adrenal glands in 1953 by Jeanloz et al., who used melting point analysis and infrared absorption spectra for its characterization.[1] Two years later, in 1955, Touchstone and colleagues first isolated 11-OHA4 from human adrenal incubates, solidifying its presence in human physiology.[1] Despite these early discoveries, the biological significance of 11-OHA4 remained largely overlooked for decades. It was initially postulated that the 11β-hydroxylation of androstenedione was a mechanism for inactivation, given the low androgenic potential of 11-OHA4 itself.[1] The resurgence of interest in 11-OHA4 has been driven by the realization that it is a precursor to more potent 11-oxygenated androgens, such as 11-ketotestosterone (11-KT) and 11-ketodihydrotestosterone (11-KDHT), which can activate the androgen receptor with potencies comparable to testosterone and dihydrotestosterone, respectively.[2][3][4]

Biosynthesis and Metabolism

11-OHA4 is produced primarily in the adrenal glands from the precursor androstenedione.[5] This conversion is catalyzed by the enzyme cytochrome P450 11β-hydroxylase (CYP11B1), an enzyme also crucial for cortisol synthesis.[5] Once formed, 11-OHA4 can undergo further metabolism in both the adrenal glands and peripheral tissues, leading to the formation of a series of 11-oxygenated androgens.

The metabolic fate of 11-OHA4 is determined by the enzymatic machinery present in a given tissue. The key enzymes involved are:

-

11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2): This enzyme oxidizes the 11β-hydroxyl group of 11-OHA4 to form 11-ketoandrostenedione (11-KA4).[6]

-

Aldo-keto reductase family 1 member C3 (AKR1C3): Also known as 17β-hydroxysteroid dehydrogenase type 5, this enzyme reduces the 17-keto group of 11-KA4 to produce the potent androgen 11-ketotestosterone (11-KT).[1][7]

-

Steroid 5α-reductase (SRD5A1 and SRD5A2): These enzymes can reduce the A-ring of 11-oxygenated androgens. For instance, SRD5A2 can convert 11-KT to 11-ketodihydrotestosterone (11-KDHT), another highly potent androgen.[8]

The interplay of these enzymes creates a complex metabolic network, with the potential to generate highly active androgens in tissues that express the necessary enzymes, such as the prostate.

Quantitative Data

The following tables summarize key quantitative data related to 11-OHA4 and its metabolites.

Table 1: Enzyme Kinetics for 11-Oxygenated Androgen Metabolism

| Enzyme | Substrate | Km (µM) | Vmax (app) (pmol/mg P/min) | Reference |

| AKR1C3 | 11-Ketoandrostenedione (11-KA4) | 1.1 | 55 | [1] |

| HSD11B2 | 11-OHA4 | 0.8 | Not Reported | [9] |

| SRD5A2 | Testosterone (for comparison) | 0.7 | 4044 | [10] |

Table 2: Androgen Receptor Activation by 11-Oxygenated Androgens

| Compound | EC50 (nmol/L) for AR Activation (Wild-Type) | Reference |

| Testosterone | 0.22 | [11] |

| 11-Ketotestosterone (11-KT) | 0.74 | [11] |

Table 3: Circulating Levels of 11-OHA4 in Human Plasma/Serum

| Condition | 11-OHA4 Concentration (nmol/L) | Reference |

| Castration-Resistant Prostate Cancer (CRPC) | 3.1 - 6.1 (interquartile range) | [8] |

| Healthy Volunteers (for assay development) | LOQ: 0.25 nmol/L | [12] |

Detailed Experimental Protocols

Protocol for Steroid Metabolism Analysis in LNCaP Cells

This protocol describes a general procedure for studying the metabolism of 11-OHA4 in the LNCaP prostate cancer cell line.

1. Cell Culture and Plating:

-

Culture LNCaP cells in RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

For experiments, seed LNCaP cells in 6-well plates at a density of approximately 5 x 10⁵ cells per well and allow them to adhere for 24-48 hours.

2. Steroid Incubation:

-

Prepare a stock solution of 11-OHA4 in ethanol or DMSO.

-

On the day of the experiment, replace the culture medium with fresh serum-free or charcoal-stripped serum medium.

-

Add 11-OHA4 to the desired final concentration (e.g., 1 µM). Include a vehicle control (ethanol or DMSO).

-

Incubate the cells for a specified time course (e.g., 24, 48, 72 hours).

3. Steroid Extraction:

-

At the end of the incubation period, collect the culture medium.

-

Add an internal standard (e.g., a deuterated analog of the steroids of interest) to each sample.

-

Perform a liquid-liquid extraction by adding a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) to the medium.

-

Vortex vigorously and centrifuge to separate the phases.

-

Transfer the organic phase to a new tube and evaporate to dryness under a stream of nitrogen.

4. LC-MS/MS Analysis:

-

Reconstitute the dried steroid extract in a suitable solvent (e.g., 50% methanol).

-

Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Chromatography: Use a C18 reverse-phase column with a gradient of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) to detect and quantify the parent and product ions of 11-OHA4 and its expected metabolites.

Protocol for In Vitro Enzyme Activity Assay using Transiently Transfected HEK293 Cells

This protocol describes how to express a steroidogenic enzyme in HEK293 cells and measure its activity with 11-OHA4 as a substrate.

1. Cell Culture and Transfection:

-

Culture HEK293 cells in Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS and 1% penicillin-streptomycin.

-

Seed the cells in 24-well plates the day before transfection to achieve 70-80% confluency on the day of transfection.

-

Prepare the transfection mix:

-

Add the transfection complexes dropwise to the cells.

-

Incubate for 24-48 hours to allow for protein expression.

2. Steroid Conversion Assay:

-

After the expression period, replace the medium with fresh serum-free medium containing the substrate (11-OHA4) at a defined concentration.

-

Incubate for a specific time (e.g., 1-4 hours).

-

Collect the medium and perform steroid extraction and LC-MS/MS analysis as described in section 4.1.

3. Data Analysis:

-

Quantify the amount of product formed (e.g., 11-KA4) and normalize it to the total protein content of the cell lysate or the incubation time to determine the enzyme activity.

Conclusion

The historical journey of 11-beta-hydroxyandrostenedione from a seemingly inert metabolite to a key player in androgen biosynthesis is a testament to the evolving nature of scientific understanding. For researchers and drug development professionals, a thorough comprehension of its metabolic pathways and the methodologies to study them is crucial. The protocols and data presented in this guide offer a foundational resource for further investigation into the role of 11-OHA4 and the broader 11-oxygenated androgen pathway in health and disease. Future research in this area holds the promise of identifying new therapeutic targets and diagnostic biomarkers, particularly in the context of androgen-driven pathologies.

References

- 1. 11-Oxygenated androgen precursors are the preferred substrates for aldo-keto reductase 1C3 (AKR1C3): implications for castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 11β-Hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. 11-Oxygenated androgens in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. uniprot.org [uniprot.org]

- 7. AKR1C3 (type 5 17β-hydroxysteroid dehydrogenase/prostaglandin F synthase): Roles in malignancy and endocrine disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. Mutational analysis of SRD5A2: From gene to functional kinetics in individuals with steroid 5α-reductase 2 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Androgen receptor mutations modulate activation by 11-oxygenated androgens and glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development of a total serum testosterone, androstenedione, 17-hydroxyprogesterone, 11β-hydroxyandrostenedione and 11-ketotestosterone LC-MS/MS assay and its application to evaluate pre-analytical sample stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Transient transfection protocol for HEK293T cells [euromabnet.com]

- 14. addgene.org [addgene.org]

- 15. Transfecting Plasmid DNA into HEK 293 Cells Using Lipofectamine LTX Reagent | Thermo Fisher Scientific - US [thermofisher.com]

- 16. cdn.origene.com [cdn.origene.com]

An In-depth Technical Guide to 11-Beta-hydroxyandrostenedione: Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological significance of 11-Beta-hydroxyandrostenedione (11β-OHA4). It includes detailed experimental protocols and quantitative data presented in structured tables, along with visualizations of key biological pathways and experimental workflows to facilitate a deeper understanding of this important steroid hormone.

Chemical Structure and Identification

11-Beta-hydroxyandrostenedione, systematically named (8S,9S,10R,11S,13S,14S)-11-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione, is an endogenous steroid and a key intermediate in the biosynthesis of 11-oxygenated androgens.[1] Its chemical structure is characterized by an androstane skeleton with a hydroxyl group at the 11-beta position, and ketone groups at the 3 and 17 positions.

Table 1: Chemical Identifiers for 11-Beta-hydroxyandrostenedione

| Identifier | Value |

| IUPAC Name | (8S,9S,10R,11S,13S,14S)-11-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |

| Systematic IUPAC Name | (3aS,3bS,9aR,9bS,10S,11aS)-10-Hydroxy-9a,11a-dimethyl-2,3,3b,4,5,8,9,9a,9b,10,11,11a-dodecahydro-1H-cyclopenta[a]phenanthrene-1,7(3aH)-dione |

| Other Names | 11β-Hydroxyandrost-4-ene-3,17-dione, 11β-OHA4, 4-Androsten-11β-ol-3,17-dione |

| CAS Number | 382-44-5 |

| Chemical Formula | C₁₉H₂₆O₃ |

| Molar Mass | 302.414 g/mol [1] |

| InChI Key | WSCUHXPGYUMQEX-KCZNZURUSA-N |

Physicochemical Properties

The physical and chemical properties of 11β-OHA4 are crucial for its handling, formulation, and analytical detection.

Table 2: Physicochemical Properties of 11-Beta-hydroxyandrostenedione

| Property | Value | Reference |

| Melting Point | 189-191 °C | |

| Boiling Point (Predicted) | 475.3±45.0 °C | |

| Density (Predicted) | 1.19±0.1 g/cm³ | |

| pKa (Predicted) | 14.49±0.60 | |

| Solubility | DMSO: 250 mg/mL (826.69 mM) |

Biological Significance and Signaling Pathways

11β-OHA4 is primarily produced in the adrenal glands and serves as a precursor to more potent 11-oxygenated androgens.[1] Its biosynthesis and metabolism are key to understanding adrenal androgen production in both normal and pathological states.

Biosynthesis of 11-Beta-hydroxyandrostenedione

The primary pathway for the synthesis of 11β-OHA4 involves the 11β-hydroxylation of androstenedione (A4) by the enzyme cytochrome P450 11B1 (CYP11B1), which is predominantly expressed in the adrenal cortex.

Figure 1. Biosynthesis of 11-Beta-hydroxyandrostenedione.

Metabolic Pathways of 11-Beta-hydroxyandrostenedione

11β-OHA4 is a substrate for several steroidogenic enzymes, leading to the production of other biologically active androgens. This metabolic cascade is crucial in both adrenal and peripheral tissues.

Figure 2. Major metabolic pathways of 11-Beta-hydroxyandrostenedione.

Experimental Protocols

In Vitro Biosynthesis of 11-Beta-hydroxyandrostenedione

This protocol is based on the incubation of precursors with human adrenal homogenates.[2][3]

Materials:

-

Normal or hyperplastic human adrenal tissue

-

Radioactive precursors: [¹⁴C]-Dehydroepiandrosterone (DHA), [³H]-Cortisol, [³H]-Progesterone

-

ATP (Adenosine triphosphate)

-

NADPH (Nicotinamide adenine dinucleotide phosphate)

-

Incubation buffer (e.g., Krebs-Ringer bicarbonate buffer, pH 7.4)

-

Organic solvents for extraction (e.g., dichloromethane, ethyl acetate)

-

Thin-layer chromatography (TLC) system for separation

-

Scintillation counter for radioactivity measurement

Procedure:

-

Homogenize fresh adrenal tissue in cold incubation buffer.

-

Prepare incubation mixtures containing the adrenal homogenate, radioactive precursor, ATP, and NADPH.

-

Incubate the mixtures at 37°C with gentle shaking for specific time points (e.g., 10, 30, 60 minutes).

-

Stop the reaction by adding an organic solvent to extract the steroids.

-

Separate the steroids using TLC.

-

Identify the 11β-OHA4 band based on a standard.

-

Scrape the corresponding silica gel area and quantify the radioactivity using a scintillation counter.

-

Calculate the percentage conversion of the precursor to 11β-OHA4.

Figure 3. Workflow for in vitro biosynthesis of 11-Beta-hydroxyandrostenedione.

Quantification of 11-Beta-hydroxyandrostenedione by Radioimmunoassay (RIA)

This protocol provides a method for the sensitive detection of 11β-OHA4 in plasma samples.

Materials:

-

Plasma samples

-

Antiserum raised against an 11β-OHA4 derivative

-

Tritiated 11β-OHA4 tracer

-

Dextran-coated charcoal

-

Scintillation cocktail and counter

Procedure:

-

Extract steroids from plasma samples using an organic solvent.

-

Set up the RIA tubes containing the extracted sample or standard, antiserum, and tritiated tracer.

-

Incubate the tubes to allow for competitive binding.

-

Separate the antibody-bound and free tracer using dextran-coated charcoal.

-

Centrifuge and transfer the supernatant (containing the antibody-bound tracer) to scintillation vials.

-

Add scintillation cocktail and measure the radioactivity.

-

Construct a standard curve and determine the concentration of 11β-OHA4 in the samples.

Conclusion

11-Beta-hydroxyandrostenedione is a pivotal steroid in adrenal androgen metabolism. A thorough understanding of its chemical properties, biosynthesis, and metabolic fate is essential for researchers in endocrinology and drug development. The provided data and protocols offer a solid foundation for further investigation into the physiological and pathological roles of this important molecule.

References

The Natural Occurrence of 11-Beta-hydroxyandrostenedione in Human Plasma: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Beta-hydroxyandrostenedione (11β-OHA4) is an endogenous C19 steroid primarily of adrenal origin.[1] For decades, its biological significance was largely overlooked, but recent advancements in analytical techniques, particularly mass spectrometry, have reignited interest in its role as a key precursor in the alternative androgen synthesis pathway.[2][3][4][5][6] This document provides a comprehensive overview of the natural occurrence of 11β-OHA4 in human plasma, its biosynthesis and metabolism, and the methodologies for its quantification. Quantitative data from various studies are summarized, and a detailed experimental protocol for its measurement is provided. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this important steroid.

Introduction

11β-hydroxyandrostenedione is a steroid hormone synthesized predominantly in the adrenal glands.[1] It belongs to a class of androgens known as 11-oxygenated androgens, which have emerged as significant contributors to the total androgen pool, particularly in certain physiological and pathological states.[7] Unlike the classical androgens such as testosterone, which primarily originate from the gonads, 11β-OHA4 provides a distinct pathway for androgen production from adrenal precursors.[2][3][4] Its downstream metabolites, including 11-ketotestosterone (11KT) and 11-ketodihydrotestosterone (11KDHT), are potent androgens that can activate the androgen receptor.[5][8] Understanding the circulating concentrations and metabolic fate of 11β-OHA4 is therefore crucial for research in endocrinology, oncology (particularly prostate cancer), and metabolic diseases.[4][9]

Quantitative Data on 11β-hydroxyandrostenedione in Human Plasma

The concentration of 11β-hydroxyandrostenedione in human plasma can vary depending on factors such as age, sex, and the presence of endocrine disorders. The following table summarizes quantitative data from various studies.

| Study Population | Mean Plasma Concentration | Notes | Reference |

| General Population | 4 - 9 nM | [5] | |

| Women (IVF-ET) | 3.2 nmol/L | [10] | |

| Women with PCOS | Higher than normal controls | Circulating concentrations of T and 11-OHA were higher in women with PCOS. | [11] |

| Women with Hyperandrogenism | > 2.0 ng/mL in 65% of subjects | [12] |

Conversion Note: 1 ng/mL ≈ 3.307 nmol/L (Molar mass of 11β-hydroxyandrostenedione: 302.41 g/mol )

Biosynthesis and Metabolism of 11β-hydroxyandrostenedione

The synthesis of 11β-hydroxyandrostenedione occurs in the adrenal cortex, specifically in the zona fasciculata and zona reticularis.[13] The primary precursor for its formation is androstenedione.

Biosynthetic Pathway

The key enzymatic step in the formation of 11β-OHA4 is the 11β-hydroxylation of androstenedione, a reaction catalyzed by the enzyme cytochrome P450 11β-hydroxylase (CYP11B1).[13][14] This enzyme is also responsible for the final step in cortisol synthesis.

Caption: Biosynthesis of 11β-hydroxyandrostenedione.

Metabolic Pathway in Peripheral Tissues

Once released into circulation, 11β-hydroxyandrostenedione can be metabolized in peripheral tissues, such as adipose tissue and the prostate, to more potent androgens.[8][13] This peripheral metabolism is a critical aspect of its biological activity. The key enzymes involved are 11β-hydroxysteroid dehydrogenase type 2 (HSD11B2), aldo-keto reductase 1C3 (AKR1C3), and 17β-hydroxysteroid dehydrogenases (17βHSDs).[8][13]

Caption: Peripheral metabolism of 11β-hydroxyandrostenedione.

Experimental Protocol: Quantification of 11β-hydroxyandrostenedione in Human Plasma by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of steroids, including 11β-hydroxyandrostenedione, in biological matrices.[15][16][17] The following provides a generalized protocol based on common practices described in the literature.

Materials and Reagents

-

11β-hydroxyandrostenedione analytical standard

-

Isotopically labeled internal standard (e.g., d4-11β-hydroxyandrostenedione)

-

HPLC-grade methanol, acetonitrile, water, and formic acid

-

Human plasma (collected in EDTA or heparin tubes)

-

Solid-phase extraction (SPE) or supported liquid extraction (SLE) cartridges/plates

-

Organic extraction solvents (e.g., methyl tert-butyl ether, dichloromethane, isopropanol)[17][18]

Sample Preparation

-

Thawing and Aliquoting: Thaw frozen plasma samples on ice. Aliquot a specific volume (e.g., 100-250 µL) into a clean tube.[16][19]

-

Internal Standard Spiking: Add a known amount of the isotopically labeled internal standard to each plasma sample, calibrator, and quality control sample.

-

Protein Precipitation (Optional): Add a protein precipitating solvent like acetonitrile or methanol, vortex, and centrifuge to pellet proteins.

-

Extraction:

-

Liquid-Liquid Extraction (LLE): Add an immiscible organic solvent (e.g., methyl tert-butyl ether), vortex thoroughly, and centrifuge to separate the organic and aqueous layers.[17] Transfer the organic layer containing the steroids to a new tube.

-

Supported Liquid Extraction (SLE): Load the plasma sample onto the SLE plate/cartridge and allow it to absorb. Elute the steroids with an organic solvent.[18]

-

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a mobile phase-compatible solvent (e.g., 50% methanol in water).[17]

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., Kinetex C18, 150 x 3 mm, 2.6 µm).[18]

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B).[18]

-

Flow Rate: A typical flow rate is 0.4-0.6 mL/min.

-

Gradient: A gradient elution is used to separate the steroids. For example, starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B.[19]

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive ion mode.[17]

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring specific precursor-to-product ion transitions for both the analyte (11β-OHA4) and the internal standard.

-

Data Analysis

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the calibrators. The concentration of 11β-OHA4 in the unknown samples is then determined from this calibration curve.

Caption: Experimental workflow for LC-MS/MS analysis.

Conclusion

11β-hydroxyandrostenedione is a naturally occurring steroid in human plasma that serves as a crucial precursor in an alternative androgen synthesis pathway. Its measurement provides valuable insights into adrenal androgen production and can be a useful biomarker in various clinical contexts. The methodologies for its quantification, particularly LC-MS/MS, are well-established, allowing for its accurate and reliable determination in research and clinical settings. The continued investigation into the biosynthesis, metabolism, and physiological roles of 11β-OHA4 and its downstream metabolites will undoubtedly further elucidate their importance in human health and disease.

References

- 1. 11β-Hydroxyandrostenedione - Wikipedia [en.wikipedia.org]

- 2. 11β-hydroxyandrostenedione returns to the steroid arena: biosynthesis, metabolism and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. academic.oup.com [academic.oup.com]

- 6. academic.oup.com [academic.oup.com]

- 7. 11-Oxygenated androgens in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 11β-Hydroxyandrostenedione: Downstream metabolism by 11βHSD, 17βHSD and SRD5A produces novel substrates in familiar pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The determination of 11 beta-hydroxyandrostenedione in human follicular fluid and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 11 beta-hydroxyandrostenedione in plasma, follicular fluid, and granulosa cells of women with normal and polycystic ovaries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Is 11 beta-hydroxyandrostenedione a better marker of adrenal androgen excess than dehydroepiandrosterone sulfate? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 11-Hydroxy-Androsterone | Rupa Health [rupahealth.com]

- 14. 11β-Hydroxyandrostenedione Returns to the Steroid Arena: Biosynthesis, Metabolism and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 15. SAT-004 The Development And Application Of An Lc-ms/ms Method To Investigate The Stability Of 11β-hydroxyandrostenedione And 11-ketotestosterone - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inclusion of 11-Oxygenated Androgens in a Clinical Routine LC-MS/MS Setup for Steroid Hormone Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Quantification of Steroids Androstenedione, Dehydroepiandrosterone, 11-Deoxycortisol, 17-Hydroxyprogesterone, and Testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. protocols.io [protocols.io]

- 19. synnovis.co.uk [synnovis.co.uk]

An In-depth Technical Guide to the Biological Activity of 11β-Hydroxyandrostenedione and its Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

11β-hydroxyandrostenedione (11β-OHA4) is an endogenous steroid hormone produced primarily by the adrenal glands.[1] For many years, its biological significance was considered minimal, often viewed as an inactive byproduct of adrenal steroidogenesis.[2][3][4] However, recent research has illuminated a crucial role for 11β-OHA4 as a prohormone, giving rise to a series of biologically active androgens.[3][4][5] This guide provides a comprehensive technical overview of the biological activity of 11β-OHA4 and its key metabolites, with a focus on their synthesis, metabolism, and androgenic function. We will delve into the signaling pathways they influence, present quantitative data on their activity, and provide detailed experimental protocols for their study.

Biosynthesis of 11β-Hydroxyandrostenedione

The primary site of 11β-OHA4 production is the adrenal cortex.[1][6] Its synthesis is a key branch of the androgen production pathway within the adrenals. The biosynthesis of 11β-OHA4 can occur through two principal enzymatic reactions:

-

11β-hydroxylation of androstenedione (A4): This is the major pathway, catalyzed by the enzyme cytochrome P450 11β-hydroxylase (CYP11B1) .[2][6][7] CYP11B1 is predominantly expressed in the adrenal glands.[2][7]

-

Side-chain cleavage of cortisol: A minor pathway involves the conversion of cortisol to 11β-OHA4 by the enzyme 17,20-lyase , which is a secondary activity of cytochrome P450 17A1 (CYP17A1) .[2]

The regulation of 11β-OHA4 synthesis is linked to the hypothalamic-pituitary-adrenal (HPA) axis, with adrenocorticotropic hormone (ACTH) stimulating the expression and activity of the enzymes involved.

Metabolism of 11β-Hydroxyandrostenedione and its Metabolites

Once synthesized, 11β-OHA4 serves as a substrate for several key steroidogenic enzymes, leading to the formation of a cascade of metabolites with varying biological activities.[2][4] The metabolic fate of 11β-OHA4 is tissue-specific, depending on the local expression of these enzymes.[2]

The key enzymes involved in the metabolism of 11β-OHA4 include:

-

11β-Hydroxysteroid Dehydrogenase (11β-HSD): This enzyme family exists in two main isoforms with opposing activities.[8]

-

11β-HSD type 2 (11β-HSD2) catalyzes the oxidation of the 11β-hydroxyl group, converting 11β-OHA4 to 11-ketoandrostenedione (11KA4) .[2][7][8] This conversion also applies to other 11β-hydroxylated steroids.[9]

-

11β-HSD type 1 (11β-HSD1) primarily acts as a reductase, converting 11-keto steroids back to their 11β-hydroxy forms.[2][8]

-

-

17β-Hydroxysteroid Dehydrogenase (17β-HSD): These enzymes are responsible for the interconversion of 17-keto and 17β-hydroxy steroids.[2] For instance, 17β-HSD can convert 11β-OHA4 to 11β-hydroxytestosterone (11OHT) and 11KA4 to 11-ketotestosterone (11KT) .[10][11]

-

Steroid 5α-Reductase (SRD5A): This enzyme, existing as isoforms SRD5A1 and SRD5A2, catalyzes the reduction of the double bond at the C4-C5 position of the steroid A ring.[2] This action converts testosterone to the more potent androgen dihydrotestosterone (DHT). Similarly, it converts 11KT to the highly potent 11-ketodihydrotestosterone (11KDHT) .[2][12]

The metabolic pathways of 11β-OHA4 are crucial as they lead to the generation of potent androgens in peripheral tissues, a concept of particular importance in conditions like castration-resistant prostate cancer.[5][13]

Biological Activity and Signaling Pathways

While 11β-OHA4 itself exhibits negligible androgenic activity, its metabolites, particularly 11KT and 11KDHT, are potent agonists of the androgen receptor (AR) .[14][15] The androgenic activity of these metabolites is comparable to that of testosterone and DHT.[12][14]

The general mechanism of action for these androgenic metabolites follows the classical steroid hormone signaling pathway:

-

Ligand Binding: The androgenic metabolite enters the target cell and binds to the ligand-binding domain (LBD) of the AR, which resides in the cytoplasm in an inactive complex with heat shock proteins.[16]

-

Conformational Change and Translocation: Ligand binding induces a conformational change in the AR, leading to the dissociation of heat shock proteins. The activated AR-ligand complex then translocates to the nucleus.[16][17]

-

Dimerization and DNA Binding: In the nucleus, the AR-ligand complex dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) located in the promoter regions of target genes.[16]

-

Gene Transcription: The binding of the AR dimer to AREs recruits co-regulatory proteins and the transcriptional machinery, leading to the transcription of androgen-responsive genes.[16] This results in the physiological effects associated with androgens.

The discovery of the androgenic potential of the 11-oxygenated metabolites of 11β-OHA4 has significant clinical implications, particularly in hyperandrogenic disorders and prostate cancer.[12][18]

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data on the biological activity of 11β-OHA4 and its key metabolites.

Table 1: Androgenic Activity of 11β-OHA4 and its Metabolites

| Compound | Androgenic Potency (relative to DHT) | EC50 (nM) in AR Reporter Assays | Reference |

| 11β-Hydroxyandrostenedione (11β-OHA4) | Negligible | >1000 | [2][15] |

| 11-Ketoandrostenedione (11KA4) | Weak | ~100-300 | [15] |

| 11β-Hydroxytestosterone (11OHT) | Weak to Moderate | ~30-100 | [12][19] |

| 11-Ketotestosterone (11KT) | Potent | ~1-10 | [10][12][18] |

| 11-Ketodihydrotestosterone (11KDHT) | Very Potent | ~0.1-1 | [2][18] |

| Testosterone (T) | Potent | ~1-10 | [10][18] |

| Dihydrotestosterone (DHT) | Very Potent | ~0.1-1 | [19] |

Table 2: Enzyme Kinetics of 11β-OHA4 Metabolism

| Enzyme | Substrate | Product | Km (µM) | Vmax (relative activity) | Reference |

| 11β-HSD2 | 11β-OHA4 | 11KA4 | Not Reported | High | [2][7] |

| 11β-HSD1 | 11KA4 | 11β-OHA4 | Not Reported | Moderate | [2][8] |

| 17β-HSD (various isoforms) | 11KA4 | 11KT | Not Reported | Varies by isoform | [2] |

| SRD5A1/2 | 11KT | 11KDHT | Not Reported | High | [2] |

Note: Specific kinetic parameters are often cell-type and assay dependent and may not be universally reported.

Experimental Protocols

Detailed and standardized protocols are essential for the accurate assessment of the biological activity of 11β-OHA4 and its metabolites.

Cell-Based Androgen Receptor (AR) Reporter Gene Assay

This assay quantifies the ability of a compound to activate the AR and induce the expression of a reporter gene.

Principle: A host cell line that stably expresses the human AR and contains a reporter gene (e.g., luciferase or β-galactosidase) under the control of an ARE-driven promoter is used.[16][17][20] The addition of an AR agonist induces reporter gene expression, which can be measured quantitatively.[21]

Detailed Protocol:

-

Cell Culture:

-

Use a suitable cell line, such as LNCaP (prostate cancer cells with endogenous AR) or HEK293 or CV1 cells stably transfected with the human AR and an ARE-luciferase reporter construct.[21][22]

-

Culture cells in the appropriate medium (e.g., DMEM for HEK293) supplemented with fetal bovine serum (FBS) and antibiotics. For experiments, use a medium with charcoal-stripped FBS to remove endogenous steroids.

-

-

Cell Seeding:

-

Seed the cells into 96-well plates at a density that allows for optimal growth and response (e.g., 10,000 cells/well).

-

Allow cells to attach and grow for 24 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds (11β-OHA4 and its metabolites) and control androgens (e.g., DHT, testosterone) in the steroid-free medium.

-

Remove the culture medium from the cells and replace it with the medium containing the test compounds. Include a vehicle control (e.g., DMSO).

-

-

Incubation:

-

Incubate the plates for 18-24 hours at 37°C in a humidified incubator with 5% CO2.

-

-

Lysis and Reporter Assay:

-

For luciferase assays, lyse the cells using a suitable lysis buffer.

-

Transfer the cell lysate to a white opaque 96-well plate.

-

Add the luciferase substrate and measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Normalize the reporter activity to a measure of cell viability (e.g., protein concentration or a co-expressed control reporter).

-

Plot the normalized reporter activity against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Radioligand Binding Assay for the Androgen Receptor

This assay measures the affinity of a compound for the AR by assessing its ability to compete with a radiolabeled androgen for binding to the receptor.[23][24][25]

Principle: A fixed concentration of a high-affinity radiolabeled ligand (e.g., [3H]-DHT) is incubated with a source of AR (e.g., cell lysate, purified receptor protein) in the presence of varying concentrations of the unlabeled test compound.[26] The amount of radioligand bound to the receptor is then measured.

Detailed Protocol:

-

Preparation of AR Source:

-

Prepare a cell lysate from cells overexpressing the AR or use a commercially available purified AR ligand-binding domain.

-

Alternatively, prepare membrane fractions from tissues known to express the AR.[27]

-

-

Assay Setup:

-

In a 96-well plate, add the AR preparation, a fixed concentration of the radiolabeled ligand (e.g., 1-5 nM [3H]-DHT), and serial dilutions of the test compound.[27]

-

Include wells for total binding (radioligand + AR, no competitor) and non-specific binding (radioligand + AR + a high concentration of a non-labeled competitor, e.g., 1 µM DHT).

-

-

Incubation:

-

Incubate the plate at 4°C for 2-18 hours to reach binding equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Quantification:

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log of the competitor concentration.

-

Determine the IC50 value from the resulting competition curve.

-

Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[27]

-

Visualizations

Signaling Pathway of 11-Oxygenated Androgens

Caption: Signaling pathway of 11-ketotestosterone (11KT) and 11-ketodihydrotestosterone (11KDHT).

Experimental Workflow for AR Reporter Gene Assay

Caption: Workflow for a cell-based androgen receptor (AR) reporter gene assay.

Conclusion

The study of 11β-hydroxyandrostenedione and its metabolites has unveiled a previously underappreciated pathway of androgen biosynthesis with significant physiological and clinical relevance. Once dismissed as inactive, 11β-OHA4 is now recognized as a key precursor to potent androgens that can act systemically and at the tissue level. This technical guide provides a foundational understanding of the biological activity of these compounds, offering valuable data and protocols for researchers in endocrinology, oncology, and drug development. Further investigation into this pathway is warranted to fully elucidate its role in health and disease and to explore its potential as a therapeutic target.

References

- 1. 11β-Hydroxyandrostenedione - Wikipedia [en.wikipedia.org]

- 2. 11β-Hydroxyandrostenedione Returns to the Steroid Arena: Biosynthesis, Metabolism and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 11β-hydroxyandrostenedione returns to the steroid arena: biosynthesis, metabolism and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 11β-Hydroxyandrostenedione: Downstream metabolism by 11βHSD, 17βHSD and SRD5A produces novel substrates in familiar pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 11-Hydroxy-Androsterone | Rupa Health [rupahealth.com]

- 7. researchgate.net [researchgate.net]

- 8. 11β-Hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]

- 9. 11β-hydroxysteroid dehydrogenases: a growing multi-tasking family - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 11-Ketotestosterone - Wikipedia [en.wikipedia.org]

- 11. Biological functions and Synthesis of 11-Ketotestosterone (11-KT)_Chemicalbook [chemicalbook.com]

- 12. 11-Keto-testosterone and Other Androgens of Adrenal Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 11β-Hydroxytestosterone - Wikipedia [en.wikipedia.org]

- 14. 11-Oxygenated androgens in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Thieme E-Journals - Seminars in Reproductive Medicine / Abstract [thieme-connect.com]

- 17. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 11-Ketotestosterone Is the Dominant Circulating Bioactive Androgen During Normal and Premature Adrenarche - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Research Portal [ourarchive.otago.ac.nz]

- 20. Cell-based assays for screening androgen receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Development of a novel cell based androgen screening model - PMC [pmc.ncbi.nlm.nih.gov]

- 22. aacrjournals.org [aacrjournals.org]

- 23. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]

- 25. A high-throughput ligand competition binding assay for the androgen receptor and other nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. giffordbioscience.com [giffordbioscience.com]

- 27. giffordbioscience.com [giffordbioscience.com]

Methodological & Application

Application Note: High-Throughput Analysis of 11-Beta-hydroxyandrostenedione using 11-Beta-hydroxyandrostenedione-d7 as an Internal Standard by LC-MS/MS